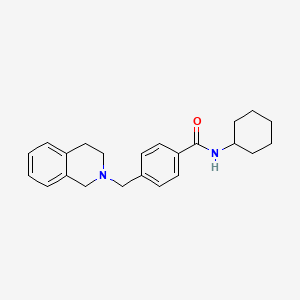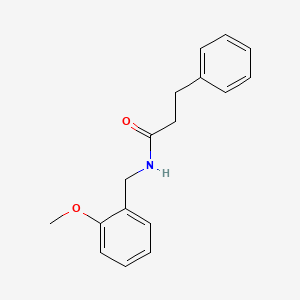
N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Descripción general
Descripción
N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as CFM-2, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and medicine.
Aplicaciones Científicas De Investigación
Insecticidal Potential
N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and its derivatives have shown promising results as potential insecticidal agents. A study demonstrated that some synthesized derivatives of this compound exhibited significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, with certain compounds showing excellent results (Rashid et al., 2021).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has been conducted on the development of new chemical entities using derivatives of N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide for potential anticancer, anti-inflammatory, and analgesic applications. One study found that certain derivatives exhibited significant activities against breast cancer and neuroblastoma cells, as well as anti-inflammatory and analgesic properties (Rani et al., 2014).
Antioxidant Activity
Some chalcones containing the N-arylacetamide group, derived from N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, have been synthesized and evaluated for their antioxidant activities. These compounds demonstrated antioxidant activity comparable to that of ascorbic acid in certain concentrations (Nguyen et al., 2021).
Anti-mycobacterial Properties
The compound has been utilized in the synthesis of phenoxy acetic acid derivatives, which have been evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv. This indicates potential use in treating tuberculosis or related infections (Yar et al., 2006).
Structural and Physical Properties
The structural and physical properties of various derivatives of N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide have been extensively studied. For instance, research on crystal structures of C,N-disubstituted acetamides has provided insights into their molecular interactions and bonding patterns (Narayana et al., 2016).
Nonlinear Optical Properties
The nonlinear optical properties of crystalline structures containing N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide have been investigated, revealing their potential for use in photonic devices like optical switches and modulators (Castro et al., 2017).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-15-8-11(9-19)2-7-14(15)22-10-16(20)18-13-5-3-12(17)4-6-13/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHJMUWJPNVBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820809.png)

![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B5820819.png)

![ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5820825.png)
![3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5820841.png)



![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol](/img/structure/B5820883.png)
![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B5820895.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5820896.png)